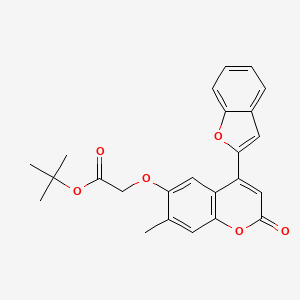

tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate

Description

tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate is a synthetic coumarin derivative characterized by a benzofuran-2-yl substituent at the 4-position of the chromen-2-one core, a methyl group at the 7-position, and a tert-butyl acetate ester at the 6-position. Coumarins and their derivatives are widely studied for their optical properties, biological activities, and applications in materials science.

Propriétés

IUPAC Name |

tert-butyl 2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O6/c1-14-9-20-16(11-19(14)27-13-23(26)30-24(2,3)4)17(12-22(25)29-20)21-10-15-7-5-6-8-18(15)28-21/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCSUNWQTXBLGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OCC(=O)OC(C)(C)C)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran and chromenone intermediates, followed by their coupling and esterification.

Chromenone Synthesis: The chromenone moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Coupling and Esterification: The benzofuran and chromenone intermediates are then coupled, and the resulting product is esterified with tert-butyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: NaBH4, LiAlH4

Substitution: K2CO3, NaOH, various nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a benzofuran moiety and a coumarin derivative. Its synthesis typically involves multi-step organic reactions, often starting from readily available precursors. For instance, the synthesis may involve the formation of the benzofuran and coumarin units through cyclization reactions followed by esterification to form the final product.

Antioxidant Properties

Research has shown that compounds containing benzofuran and coumarin moieties exhibit significant antioxidant activities. These properties are crucial for preventing oxidative stress-related diseases. For example, studies have demonstrated that derivatives similar to tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate can inhibit free radical-induced lipid peroxidation, showcasing their potential as natural antioxidants .

Anticancer Activity

The compound's structural features suggest potential anticancer activities. Research on related compounds has indicated that benzofuran derivatives can induce apoptosis in various cancer cell lines. For instance, studies have reported that related benzofuran derivatives exhibit cytotoxic effects against human cancer cells, highlighting their potential as chemotherapeutic agents .

Enzyme Inhibition

Another significant application of this compound is in enzyme inhibition, particularly as an acetylcholinesterase inhibitor. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease . The inhibition of this enzyme can lead to increased levels of acetylcholine, thereby enhancing cognitive function.

Synthesis and Biological Evaluation

A study conducted on related coumarin-based compounds demonstrated their synthesis and subsequent biological evaluation for acetylcholinesterase inhibition. The synthesized compounds were tested in vitro, showing promising inhibitory activities with IC50 values comparable to known inhibitors . This emphasizes the potential of tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate in drug development.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between these compounds and their target enzymes. Such studies provide insights into the structural requirements for effective inhibition and guide further modifications to enhance potency .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate involves its interaction with various molecular targets and pathways. The benzofuran and chromenone moieties can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to biological effects such as anti-inflammatory or anticancer activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and properties of related compounds:

Physicochemical and Crystallographic Comparisons

The tert-butyl ester in the target compound increases lipophilicity, which may favor passive diffusion in biological systems over the ethyl ester in Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate .

Crystallographic Packing and Intermolecular Interactions: Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate exhibits planar molecular arrangements and layered packing driven by non-classical C–H⋯O hydrogen bonds . The tert-butyl group in the target compound likely disrupts dense packing due to steric hindrance, reducing crystallinity compared to simpler esters . The cyclopenta[c]chromen core in tert-butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate introduces torsional strain, leading to non-planar conformations and altered crystal symmetry .

The methylidene group in Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate introduces additional conjugation pathways, which may enhance fluorescence quantum yield .

Software Tools for Structural Analysis

- SHELXL/SHELXTL : Used for refining crystal structures of coumarin derivatives, particularly for modeling anisotropic displacement parameters .

- Mercury CSD : Facilitates visualization of intermolecular interactions (e.g., C–H⋯O networks) and packing similarities .

- WinGX/ORTEP : Employed for generating thermal ellipsoid plots and analyzing molecular geometry .

Activité Biologique

Tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by recent research findings.

Chemical Structure

The compound features a complex structure comprising a benzofuran moiety linked to a chromenone derivative. The structural formula can be represented as follows:

This structure is significant as it combines functionalities known for various biological activities.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For instance, benzofuran derivatives have demonstrated significant growth inhibition in various cancer cell lines. A study reported that certain benzofuran compounds inhibited cell growth in leukemia and non-small cell lung cancer with inhibition rates exceeding 70% at specific concentrations . The mechanism often involves apoptosis induction through caspase activation and disruption of tubulin polymerization, leading to cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Type | Inhibition Rate (%) |

|---|---|---|

| Benzofuran Derivative 1 | Leukemia K-562 | 56.84 |

| Benzofuran Derivative 2 | Non-small cell lung cancer NCI-H460 | 80.92 |

| Benzofuran Derivative 3 | Colon cancer HCT-116 | 72.14 |

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Studies have shown that related benzofuran derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often in the range of 6.25 µg/mL to 32 µg/mL against pathogens like Klebsiella pneumoniae and Escherichia coli . The presence of the chromenone scaffold is believed to enhance this activity due to its ability to interact with microbial membranes.

Antioxidant Activity

Antioxidant properties are another area where this compound shows promise. Compounds similar to tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

- Study on Anticancer Mechanisms : A detailed investigation into the mechanism of action for benzofuran derivatives revealed that they induce apoptosis in cancer cells by activating mitochondrial pathways and increasing reactive oxygen species (ROS) levels .

- Antimicrobial Efficacy Assessment : Research conducted on a series of benzofuran derivatives demonstrated their effectiveness against multiple bacterial strains, highlighting their potential as lead compounds for developing new antibiotics .

- Antioxidant Properties Evaluation : In vitro studies indicated that these compounds could significantly reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes, suggesting a protective role against oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.